7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

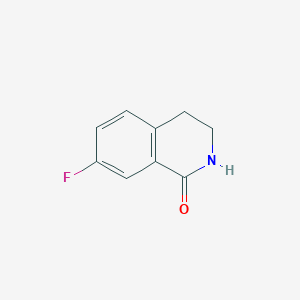

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGFHFWYZFNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591009 | |

| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-83-6 | |

| Record name | 7-Fluoro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Introduction: The Significance of the Fluorinated Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination makes 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one a valuable building block in the development of novel therapeutics, particularly in the realm of neurological disorders and oncology.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering both mechanistic insights and practical, field-proven experimental protocols for researchers and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be achieved through several strategic bond formations. The most prevalent and efficient methods involve intramolecular cyclization reactions, where a pre-functionalized acyclic precursor is induced to form the desired bicyclic system. This guide will focus on two primary and robust synthetic strategies:

-

Intramolecular Friedel-Crafts Acylation: A classic and reliable method for forming the carbon-carbon bond between the aromatic ring and the carbonyl group.

-

Pictet-Spengler-type Reaction and Subsequent Oxidation: A powerful tool for the construction of tetrahydroisoquinoline skeletons, which can then be oxidized to the target lactam.

A third, more specialized method involving the thermal rearrangement of an acryloyl azide will also be discussed.

Pathway 1: Intramolecular Friedel-Crafts Acylation

This approach is arguably the most direct synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. The fundamental principle involves the cyclization of a suitable N-acyl-β-phenylethylamine derivative under the influence of a strong acid catalyst. The fluorine substituent at the para-position of the phenyl ring directs the cyclization to the desired ortho-position.

Mechanistic Insights

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion intermediate.[2] The choice of a potent condensing agent is critical to facilitate this process. Reagents like polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed to promote the reaction.[3] The electron-donating nature of the nitrogen atom's lone pair, once acylated, is diminished, necessitating strong acidic conditions to activate the aromatic ring for electrophilic attack.

The reaction mechanism can be summarized as follows:

-

Protonation of the carboxylic acid (or activation of a carboxylic acid derivative) by the strong acid catalyst.

-

Formation of an acylium ion intermediate.

-

Electrophilic aromatic substitution, where the aromatic ring attacks the acylium ion.

-

Deprotonation to restore aromaticity and yield the cyclic ketone (the lactam).

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a synthesized representation of established procedures in the field.

Step 1: Synthesis of N-acetyl-2-(4-fluorophenyl)ethan-1-amine

-

To a solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to this compound

-

Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (a 1:10 w/w ratio is common).

-

Add the N-acetyl-2-(4-fluorophenyl)ethan-1-amine (1.0 eq) to the Eaton's reagent.

-

Heat the mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by LC-MS.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a strong base, such as sodium hydroxide, until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Pathway 2: Pictet-Spengler Reaction followed by Oxidation

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][5][6] This pathway offers an alternative route where the core heterocyclic ring is first constructed in a more reduced form and subsequently oxidized to the desired lactam.

Mechanistic Insights

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[5][7] For the synthesis of the unsubstituted C1 position of the isoquinoline, formaldehyde is the required carbonyl component. The fluorine atom on the aromatic ring influences the electronics of the cyclization but generally does not impede the reaction.

The subsequent oxidation of the resulting 7-fluoro-1,2,3,4-tetrahydroisoquinoline to the corresponding lactam can be achieved using a variety of oxidizing agents.

Visualizing the Pictet-Spengler Pathway

Caption: Pictet-Spengler reaction followed by oxidation.

Experimental Protocol: A Two-Stage Approach

Step 1: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

-

Dissolve 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in an aqueous acidic solution (e.g., hydrochloric acid).

-

Add an aqueous solution of formaldehyde (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the crude 7-fluoro-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Dissolve the 7-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., a biphasic system of dichloromethane and water).

-

Add a suitable oxidizing agent, such as potassium permanganate or ruthenium(III) chloride with sodium periodate.

-

Stir the reaction vigorously at room temperature for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).

-

Separate the organic layer, and extract the aqueous layer with more dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

Pathway 3: Curtius Rearrangement Approach

A less common but effective method involves the thermal Curtius rearrangement of an (E)-3-(4-fluorophenyl)acryloyl azide. This pathway proceeds through an isocyanate intermediate which then undergoes an intramolecular electrophilic substitution.

Mechanistic Insights

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is highly reactive and can undergo various transformations. In this specific synthesis, the isocyanate intermediate cyclizes onto the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

Experimental Protocol: Thermal Cyclization

This protocol is based on a patented procedure.[8]

-

Prepare (E)-3-(4-fluorophenyl)acryloyl azide from the corresponding acyl chloride and sodium azide.

-

Dissolve the (E)-3-(4-fluorophenyl)acryloyl azide (1.0 eq) in a high-boiling point solvent such as diphenylmethane.

-

Heat the solution initially to around 100 °C for approximately 30 minutes to initiate the rearrangement to the isocyanate.

-

Subsequently, increase the temperature to 280 °C and maintain for 3 hours to effect the cyclization.

-

Allow the reaction mixture to cool to room temperature, during which the product may precipitate.

-

Dilute the heterogeneous mixture with a non-polar solvent like n-heptane and stir.

-

Collect the solid product by filtration and dry under vacuum to yield 7-fluoroisoquinolin-1(2H)-one.[8]

Data Summary: A Comparative Overview

| Property | This compound | 7-Fluoro-1,2-dihydroisoquinolin-1-one |

| Molecular Formula | C₉H₈FNO[9] | C₉H₆FNO[8][10] |

| Molecular Weight | 165.16 g/mol [9] | 163.15 g/mol [8][10] |

| CAS Number | 885273-83-6[9] | 410086-27-0[8][10] |

| Appearance | Typically a white to off-white solid | Solid[11] |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable and robust pathways available to the synthetic chemist. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final compound. The intramolecular Friedel-Crafts acylation offers a direct and often high-yielding approach. The Pictet-Spengler reaction provides a versatile entry into the corresponding tetrahydroisoquinoline, which is itself a valuable synthetic intermediate, with the subsequent oxidation adding a step but also a point for further diversification. The Curtius rearrangement represents a more specialized but effective alternative.

As the demand for fluorinated heterocyclic compounds in drug discovery continues to grow, the optimization of these synthetic routes and the development of new, more efficient, and sustainable methods will remain an active area of research. The insights and protocols provided in this guide offer a solid foundation for any researcher or professional working with this important molecular scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. 1(2H)-Isoquinolinone,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. 7-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 22250122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]

A Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug development. The dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacological profile.[1][2] This document details the compound's molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications as a key building block for novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties.[3] The unique characteristics of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, binding affinity, and selectivity of drug candidates.[3][4]

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a prominent heterocyclic scaffold found in numerous biologically active natural products and synthetic molecules, exhibiting activities ranging from antitumor to antimicrobial.[2][5] The fusion of this valuable core with a fluorine substituent at the 7-position creates this compound, a synthetic intermediate poised for the development of next-generation therapeutics, particularly in areas like neuropharmacology where related isoquinoline structures have shown promise.[6]

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound is a bicyclic lactam. Its structure consists of a benzene ring fused to a dihydropyridinone ring, with a fluorine atom substituted at the C-7 position of the aromatic ring.

Systematic (IUPAC) Name: 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 885273-83-6 | |

| Molecular Formula | C₉H₈FNO | |

| Molecular Weight | 165.16 g/mol | |

| Monoisotopic Mass | 165.05899 Da | [7] |

| Appearance | Solid (predicted) | [7] |

| XLogP3 (Predicted) | 1.3 | [7] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.

-

¹H NMR: The spectrum is expected to show distinct regions.

-

Aromatic Region (~7.0-8.0 ppm): Three protons on the fluorinated benzene ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The proton at C-8, ortho to the carbonyl, is expected to be the most deshielded.

-

Aliphatic Region (~2.8-3.6 ppm): Two triplets are expected for the adjacent methylene groups (-CH₂-CH₂-) at C-3 and C-4.

-

Amide Proton (~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton is anticipated.

-

-

¹³C NMR: Key signals would include the carbonyl carbon (~165 ppm), aromatic carbons (with C-F splitting for C-7 and adjacent carbons), and two aliphatic carbons (~30-40 ppm). The carbon directly bonded to fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. Coupling to the ortho and meta protons (H-6 and H-8) would likely result in a triplet of doublets or a similar complex multiplet.

-

IR Spectroscopy: Characteristic absorption bands would include:

-

N-H stretching (~3200 cm⁻¹)

-

Aromatic C-H stretching (~3100-3000 cm⁻¹)

-

Amide C=O (lactam) stretching (~1660-1680 cm⁻¹)

-

Aromatic C=C stretching (~1600 and 1480 cm⁻¹)

-

C-F stretching (~1250-1100 cm⁻¹)

-

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition, with the calculated exact mass for [M+H]⁺ being approximately 166.06627 Da.[7]

Synthesis and Mechanistic Insights

The most direct and high-yielding synthesis of this compound involves a superacid-catalyzed intramolecular cyclization.[8][9] This approach exemplifies an efficient ring-closing strategy crucial for heterocyclic chemistry.

Established Synthetic Protocol

This protocol is adapted from the work of Kurouchi et al. (2012), which provides a robust method for the synthesis of dihydroisoquinolones from arylethylcarbamate precursors.[8][9]

Reaction: Intramolecular Friedel-Crafts-type cyclization of Methyl N-[2-(4-fluorophenyl)ethyl]carbamate.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), place the starting material, Methyl N-[2-(4-fluorophenyl)ethyl]carbamate.

-

Solvent/Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) to the flask. Causality Note: TfOH serves as both the solvent and the powerful acid catalyst required to activate the carbamate for cyclization. Its use is critical as weaker acids are insufficient to promote the reaction efficiently.[9]

-

Reaction Execution: After the addition of TfOH, allow the reaction mixture to slowly warm to room temperature and then heat to 70 °C.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically requires ~28 hours).[10]

-

Work-up and Purification: Upon completion, carefully quench the reaction by pouring the mixture into ice-water. Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound (Reported Yield: 91%).[10]

Mechanistic Considerations

The reaction does not proceed via a simple Friedel-Crafts acylation. Research by Ohwada and colleagues suggests a more complex mechanism.[8][9] In the presence of a superacid like TfOH, the carbamate is believed to be diprotonated. The rate-determining step is the dissociation of methanol from this highly activated diprotonated intermediate to generate a protonated isocyanate cation. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich fluorophenyl ring, followed by rearomatization to yield the final cyclized product.[8][9]

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the strategic placement of the fluorine atom and the reactive handles (the lactam nitrogen and the aromatic ring) that allow for further chemical modification.

Role as a Synthetic Intermediate

The true utility of this compound is as a precursor to more complex molecules. The lactam nitrogen can be alkylated or arylated, and the dihydroisoquinolinone core can be further modified, for instance, through reduction to the corresponding tetrahydroisoquinoline. The 7-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold is a key building block for drugs targeting neurological disorders, suggesting a direct path for derivatization.[1]

Potential Pharmacological Significance

-

Metabolic Blocking: The C-F bond is exceptionally stable to metabolic degradation. Placing a fluorine atom at the 7-position can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the nitrogen atom after reduction to a tetrahydroisoquinoline. This can be critical for optimizing drug-receptor interactions and improving cell permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the binding affinity and selectivity of a molecule.

Logical Pathway to Therapeutic Application

Caption: From core scaffold to potential drug discovery applications.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for modern medicinal chemistry. Its synthesis is achievable in high yield via a mechanistically interesting superacid-catalyzed cyclization. While direct biological applications are limited, its true potential is realized when used as a scaffold for generating libraries of novel, fluorinated compounds. The strategic placement of the fluorine atom provides a powerful tool for chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of new drug candidates. Future research will undoubtedly focus on elaborating this core structure to explore new therapeutic frontiers, particularly in the treatment of CNS disorders and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one (C9H8FNO) [pubchemlite.lcsb.uni.lu]

- 8. Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 885273-83-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, identified by CAS number 885273-83-6, is a fluorinated heterocyclic compound belonging to the dihydroisoquinolinone class. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, primarily due to its prevalence in a variety of biologically active natural products. The 3,4-dihydroisoquinolin-1(2H)-one core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. As such, derivatives of this structure are actively being investigated for a range of therapeutic applications, including as antitumor, antimicrobial, antiviral, and antifungal agents.[1]

The introduction of a fluorine atom at the 7-position of the dihydroisoquinolinone ring can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter bioavailability. This guide provides a comprehensive overview of the physicochemical data, synthesis, and biological relevance of this compound, with a particular focus on its emerging role as a key building block for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimentally determined data for this compound is not extensively published, the following table summarizes its key identifiers and known properties.

| Property | Value | Source |

| CAS Number | 885273-83-6 | [2][3][4] |

| IUPAC Name | 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | [2] |

| Synonyms | This compound | [1][3][4] |

| Molecular Formula | C₉H₈FNO | [3][4] |

| Molecular Weight | 165.16 g/mol | [1][3][4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (predicted for related compounds) | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

Biological Activity and Mechanism of Action: A Scaffold for PARP Inhibition

The 3,4-dihydroisoquinolin-1-one scaffold has gained significant attention for its role in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for the cellular response to DNA damage, particularly in the repair of single-strand breaks.[6] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7]

Several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, are now approved for the treatment of various cancers, particularly ovarian and breast cancers.[5][7][8] Research has shown that the 3,4-dihydroisoquinolin-1-one core can be elaborated to create novel and effective PARP inhibitors. A notable example is the development of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which has been identified as a lead compound for further preclinical development as a PARP1 inhibitor.[3] This highlights the importance of the this compound moiety as a key building block in the design of next-generation cancer therapeutics.

The general mechanism of PARP inhibition involves the competitive binding of the inhibitor to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at sites of damage. This ultimately leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.

Caption: Simplified signaling pathway of PARP inhibition.

Synthesis of this compound

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is often achieved through the Castagnoli-Cushman reaction. This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, providing a convergent and efficient route to this important heterocyclic scaffold. A three-component variation of this reaction, utilizing a homophthalic anhydride, a carbonyl compound, and ammonium acetate, can be employed for the synthesis of 2-unsubstituted isoquinolones.

Below is a representative, step-by-step protocol for the synthesis of this compound based on established synthetic strategies for related compounds.

Experimental Protocol: Synthesis via Intramolecular Cyclization

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of a suitable precursor. One such precursor is Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester. The cyclization can be promoted by a strong acid catalyst.

Materials:

-

Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid (2-3 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-70°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion (e.g., 24-28 hours).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: PARP Inhibition Assay

To evaluate the biological activity of this compound and its derivatives as PARP inhibitors, a robust and reliable assay is essential. A common method is a fluorometric assay that measures the consumption of NAD+, a co-substrate of the PARP enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound or its derivatives) serial dilutions in DMSO

-

Known PARP inhibitor as a positive control (e.g., Olaparib)

-

Fluorescent plate reader

-

384-well black assay plates

-

NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test compound and the positive control in PARP assay buffer containing a final DMSO concentration that does not affect enzyme activity (typically ≤1%).

-

Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well black plate.

-

-

Enzyme and DNA Preparation:

-

Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer at a 2X final concentration.

-

Add 10 µL of the PARP1/activated DNA mixture to each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a 5X solution of β-NAD+ in PARP assay buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves adding nicotinamidase to convert the remaining NAD+ to nicotinamide, followed by the addition of a developer reagent that reacts with nicotinamide to produce a fluorescent product.

-

Read the fluorescence intensity on a fluorescent plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence signal is inversely proportional to the PARP activity (as more NAD+ is consumed by active PARP, the fluorescent signal is lower).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the dose-response data to a suitable model using graphing software.

-

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its structural similarity to biologically active natural products and its role as a key scaffold for the development of potent PARP inhibitors underscore its importance for researchers and drug development professionals. The synthetic accessibility of this compound, coupled with the availability of robust biological assays, provides a solid foundation for the exploration of its therapeutic potential and the design of novel drug candidates. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic promise.

References

- 1. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE_TargetMol [targetmol.com]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a key building block in the development of novel therapeutics, particularly for neurological disorders. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Fluorinated Isoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a well-established privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities. These activities span from antimicrobial and anticancer to potent effects on the central nervous system (CNS). The strategic incorporation of a fluorine atom into this scaffold, as seen in this compound, can profoundly and beneficially alter the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These attributes make fluorinated THIQ analogs, such as the subject of this guide, highly sought-after intermediates in the design of next-generation therapeutics. Specifically, this compound serves as a crucial precursor for novel agents targeting neurological disorders, where its unique structural features can be exploited to fine-tune interactions with various biological targets.

Core Molecular Information

This compound is a valuable building block for more complex molecules in drug discovery pipelines.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| CAS Number | 885273-83-6 | [1] |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs, such as 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, can provide valuable insights into its expected properties.

| Property | Value (or Estimated Value) | Source/Note |

| Appearance | Expected to be a white to off-white crystalline powder. | Based on related compounds[2]. |

| Melting Point | Not available. For comparison, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 175-180 °C. | [2] |

| Solubility | Expected to be soluble in DMSO and other organic solvents. | Based on the solubility of related compounds[3]. |

| Storage | Store at 0-8°C under an inert atmosphere for long-term stability. | General recommendation for similar chemical structures. |

Synthesis Protocol: Trifluoromethanesulfonic Acid-Catalyzed Cyclization

A robust and high-yielding synthesis of this compound involves the trifluoromethanesulfonic acid-catalyzed cyclization of a suitable N-[2-(4-fluorophenyl)ethyl] carbamate precursor. This method has been reported to achieve a yield of up to 91%.[1]

Causality of Experimental Choices

The choice of trifluoromethanesulfonic acid (TfOH) as the catalyst is critical. It is a superacid that is sufficiently strong to protonate the carbamate, facilitating the subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) that leads to the desired cyclized product. The reaction temperature profile, starting at a low temperature and gradually warming, allows for controlled initiation of the reaction and helps to minimize the formation of side products.

Step-by-Step Methodology

Starting Material: Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carbamate in a suitable anhydrous solvent like dichloromethane.

-

Acid Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid dropwise to the stirred solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70°C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reported reaction time is 28 hours.[1]

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validation and Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacological profile of the resulting compounds.

-

Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold is a common feature in molecules targeting CNS disorders. The fluorine substituent can improve blood-brain barrier penetration and metabolic stability, making derivatives of this compound promising candidates for the treatment of conditions like depression, anxiety, and neurodegenerative diseases.[2]

-

Enzyme Inhibitors: The rigid, bicyclic structure of the isoquinoline core provides a good starting point for designing enzyme inhibitors. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions within the active site of a target enzyme, leading to enhanced potency and selectivity.

-

Probes for Chemical Biology: The unique properties of the fluorine atom also make it a useful label for ¹⁹F NMR studies, allowing researchers to probe the binding of these molecules to their biological targets and to study their mechanism of action.

Experimental Workflow Diagram

References

Spectroscopic Profile of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the synthetically valuable compound, 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core structure, which is a common scaffold in various biologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further structural modifications.

While the synthesis of this compound has been reported, this guide compiles and interprets the expected spectroscopic data based on foundational principles and data from closely related analogs.[1][2] This approach provides a robust predictive framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one and CAS Number 885273-83-6, incorporates a bicyclic system containing a benzene ring fused to a dihydropyridinone ring.[2][3][4] The fluorine atom at the 7-position significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures.

Caption: Molecular structure with atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups and the fluorine atom.

Experimental Protocol (General): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5][6]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 7.8 | d | ~ 8.5 | H-5 |

| ~ 7.2 - 7.0 | dd | ~ 8.5, 2.5 | H-6 |

| ~ 6.9 - 6.7 | dd | ~ 9.0, 2.5 | H-8 |

| ~ 6.5 - 6.0 | br s | - | N-H |

| ~ 3.6 - 3.4 | t | ~ 6.5 | H-3 |

| ~ 3.1 - 2.9 | t | ~ 6.5 | H-4 |

Interpretation:

-

Aromatic Region: The protons on the aromatic ring (H-5, H-6, and H-8) will exhibit distinct signals. The fluorine at C-7 will introduce ortho and meta couplings to H-6 and H-8, respectively, resulting in doublet of doublets splitting patterns. H-5, being meta to the fluorine, is expected to appear as a doublet due to coupling with H-6. The electron-withdrawing nature of the carbonyl group will deshield the H-5 proton, causing it to resonate at the lowest field in the aromatic region.

-

Amide Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

Aliphatic Region: The two methylene groups in the dihydroisoquinolinone core (H-3 and H-4) will appear as triplets due to coupling with each other, representing a typical A₂B₂ system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons it is directly bonded to and those in close proximity, due to C-F coupling.

Experimental Protocol (General): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.[5][6]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~ 165 | - | C=O (C-1) |

| ~ 163 | d, ~ 250 | C-F (C-7) |

| ~ 140 | d, ~ 8 | C-8a |

| ~ 130 | d, ~ 8 | C-5 |

| ~ 125 | d, ~ 3 | C-4a |

| ~ 115 | d, ~ 22 | C-6 |

| ~ 113 | d, ~ 21 | C-8 |

| ~ 42 | - | C-3 |

| ~ 28 | - | C-4 |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon (C-1) will be observed at the downfield end of the spectrum, typically around 165 ppm.

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

Aliphatic Carbons: The methylene carbons (C-3 and C-4) will appear in the upfield region of the spectrum.

Caption: A generalized workflow for the acquisition of spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic vibrations of the amide and aromatic functionalities will be prominent.

Experimental Protocol (General): The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for a solid sample, or by preparing a KBr pellet.[1]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium, Broad | N-H stretch |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1660 | Strong | C=O (Amide I) stretch |

| ~ 1610, 1580 | Medium | C=C aromatic ring stretch |

| ~ 1250 | Strong | C-F stretch |

Interpretation:

-

N-H Stretch: A broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the amide group.

-

Carbonyl Stretch: A strong, sharp absorption band around 1660 cm⁻¹ is indicative of the C=O stretching vibration of the lactam (cyclic amide).

-

Aromatic Vibrations: The absorptions in the 1610-1580 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring. The C-H stretching of the aromatic protons will be observed around 3050 cm⁻¹.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1250 cm⁻¹, can be attributed to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol (General): A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the exact mass.[5]

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 166.06627 | [M+H]⁺ |

| 188.04821 | [M+Na]⁺ |

| 165.05844 | [M]⁺ |

Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₉H₈FNO, with a monoisotopic mass of 165.05899 Da.

-

Adducts: In ESI, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. The high-resolution mass of these ions can be used to confirm the elemental composition with high accuracy.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while based on established principles and analysis of related structures, offer a reliable foundation for researchers in the identification and characterization of this compound. For definitive structural confirmation, comparison with experimentally obtained data is always recommended.

References

- 1. Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 885273-83-6|this compound|BLD Pharm [bldpharm.com]

- 5. Hiroaki Kurouchi - Google 學術搜尋 [scholar.google.com.hk]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Emergence of Fluorinated Isoquinolinones: A Technical Guide to Their Discovery, Synthesis, and Evolution in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine into this privileged heterocyclic system has marked a significant advancement in drug discovery, leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the discovery and history of fluorinated isoquinolinones, from their synthetic origins to their evolution as critical pharmacophores in modern therapeutics, most notably as potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key reactions, and present a thorough analysis of their structure-activity relationships, offering valuable insights for researchers in the field.

Introduction: The Confluence of a Privileged Scaffold and a "Magic" Atom

The isoquinolinone core, a bicyclic aromatic system containing a nitrogen heteroatom and a carbonyl group, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, making it an attractive scaffold for drug design. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Parallel to the rise of the isoquinolinone scaffold, the introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[3]

The convergence of these two powerful elements—the isoquinolinone scaffold and the fluorine atom—has given rise to a class of compounds with significant therapeutic potential. This guide will trace the historical development of fluorinated isoquinolinones, from early synthetic explorations to their current prominence in cutting-edge drug discovery programs.

Historical Development: From Synthetic Curiosities to Targeted Therapeutics

While a singular, definitive "discovery" of the first fluorinated isoquinolinone is not prominently documented, their emergence can be traced through the evolution of synthetic methodologies and a growing understanding of the role of fluorine in medicinal chemistry. The development of this class of compounds can be viewed in several key phases:

Phase 1: Early Synthetic Explorations and the Rise of Fluorination Chemistry

The foundations for the synthesis of fluorinated isoquinolinones were laid by the development of classical isoquinoline synthesis methods and the burgeoning field of organofluorine chemistry in the mid-20th century. Early work focused on the preparation of fluorinated aromatic compounds and the adaptation of existing synthetic routes to incorporate fluorine. The development of fluorinating agents and a deeper understanding of their reactivity were crucial milestones.[4]

Phase 2: The Advent of Isoquinolinone-Based PARP Inhibitors

A pivotal moment in the history of fluorinated isoquinolinones arrived with the discovery of their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP). In the 1990s, a second generation of PARP inhibitors emerged, with the isoquinolinone scaffold being a key structural feature.[5] These compounds showed significantly improved potency compared to earlier inhibitors. The strategic incorporation of fluorine into these isoquinolinone-based PARP inhibitors was a logical step to further enhance their drug-like properties. This led to the development of numerous fluorinated analogs with improved efficacy and pharmacokinetic profiles.[6][7]

Phase 3: Modern Synthetic Innovations and Diversification of Applications

Recent years have witnessed a surge in the development of novel and efficient synthetic methods for the preparation of fluorinated isoquinolinones. These include transition-metal-catalyzed C-H activation/annulation reactions and photocatalytic methods, which offer milder reaction conditions and a broader substrate scope.[8] This has enabled the synthesis of a wider range of structurally diverse fluorinated isoquinolinones, leading to the exploration of their potential in therapeutic areas beyond oncology.

Synthetic Methodologies: A Causal Approach to Construction

The synthesis of fluorinated isoquinolinones can be broadly categorized into two main strategies: the construction of the isoquinolinone ring from a pre-fluorinated precursor, or the direct fluorination of a pre-existing isoquinolinone scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluorine atom.

Building from Fluorinated Precursors: The Classical Routes

The venerable Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for the synthesis of the isoquinoline core and can be adapted for the preparation of their fluorinated counterparts.[9]

This reaction involves the intramolecular cyclization of a β-arylethylamide, typically derived from a fluorinated phenylethylamine, using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinolinone.

-

Causality of Experimental Choices: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards electrophilic attack, making the cyclization step challenging. Therefore, harsher reaction conditions, such as higher temperatures and stronger acids, are often necessary.[10]

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (Adapted from General Procedures) [10]

-

Amide Formation: To a solution of 2-(4-(trifluoromethyl)phenyl)ethan-1-amine in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., ethyl formate or formic acid) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization: The crude N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one.

-

Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinolinone can be oxidized to the fully aromatic 6-(trifluoromethyl)isoquinolin-1(2H)-one using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent such as toluene or xylene.

Caption: Bischler-Napieralski route to 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Modern Catalytic Approaches: Efficiency and Versatility

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and fluorinated isoquinolinones are no exception. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for their construction.

This method involves the reaction of a fluorinated benzamide derivative with an alkyne in the presence of a rhodium catalyst. A directing group on the amide nitrogen facilitates the regioselective C-H activation of the aromatic ring, leading to the formation of the isoquinolinone core in a single step.

-

Causality of Experimental Choices: The choice of the directing group is crucial for the success of the reaction, as it positions the catalyst for the desired C-H activation. The reaction conditions, including the catalyst, oxidant, and solvent, must be carefully optimized to achieve high yields and selectivity.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 6-Fluoro-isoquinolinone Derivative (General Procedure) [8]

-

Reaction Setup: In a sealed tube, combine the 4-fluorobenzamide derivative (with a suitable directing group), the alkyne, the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂), and an oxidant (e.g., AgSbF₆) in a dry solvent (e.g., dichloroethane).

-

Reaction Execution: The mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired fluorinated isoquinolinone.

Caption: Rh(III)-catalyzed annulation for fluorinated isoquinolinone synthesis.

Biological Activity and Therapeutic Applications: The Rise of PARP Inhibitors

The most significant therapeutic application of fluorinated isoquinolinones to date is in the field of oncology as inhibitors of PARP enzymes.[11] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes.

Mechanism of Action of PARP Inhibitors

PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (such as those with BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Structure-Activity Relationship (SAR) of Fluorinated Isoquinolinone-Based PARP Inhibitors

The isoquinolinone core of these inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The fluorine atom is often incorporated into the phenyl ring of the isoquinolinone to enhance metabolic stability and modulate electronic properties, which can lead to improved binding affinity for the PARP enzyme.

| Compound | Target | IC₅₀ (nM) | Key Structural Features | Reference |

| Compound A | PARP-1 | 15 | Non-fluorinated isoquinolinone | [12] |

| Compound B | PARP-1 | 5 | 7-Fluoro-isoquinolinone | [12] |

| Compound C | PARP-2 | 20 | Non-fluorinated isoquinolinone | [12] |

| Compound D | PARP-2 | 10 | 7-Fluoro-isoquinolinone | [12] |

This table presents hypothetical data for illustrative purposes based on general trends observed in the literature.[12]

The data, while illustrative, highlights a common trend where the introduction of a fluorine atom can lead to a modest to significant increase in inhibitory potency. The precise effect is highly dependent on the position of the fluorine atom and the overall structure of the molecule.

Future Perspectives and Conclusion

The journey of fluorinated isoquinolinones from their synthetic origins to their current status as clinically important therapeutic agents is a testament to the power of strategic molecular design. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new fluorinated isoquinolinone derivatives with diverse biological activities. While their role as PARP inhibitors is well-established, the exploration of their potential in other therapeutic areas is an exciting and active area of research. This guide has provided a comprehensive overview of the discovery, history, and synthesis of this important class of compounds, offering a solid foundation for further research and development in this promising field.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1(2H)-Isoquinolinone,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Potential of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. The strategic incorporation of a fluorine atom at the 7-position enhances the physicochemical and metabolic properties of this scaffold, making its derivatives highly attractive candidates for drug discovery. This technical guide provides an in-depth analysis of the burgeoning research into 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives, with a primary focus on their significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) for anticancer therapy. We will explore the mechanism of action, structure-activity relationships, synthetic strategies, and key experimental protocols, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

The Strategic Advantage of the this compound Core

The convergence of two powerful concepts in medicinal chemistry gives rise to the therapeutic potential of this scaffold. Firstly, the dihydroisoquinolinone core provides a rigid, three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the precise orientation of pharmacophoric groups to interact with biological targets.

Secondly, the introduction of fluorine—the "medicinal chemist's magic element"—at the 7-position is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

-

Modulating pKa: Altering the acidity or basicity of nearby functional groups.

-

Enhancing Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with target proteins.

-

Increasing Lipophilicity: Facilitating passage across biological membranes.

This strategic combination makes the this compound scaffold a robust starting point for developing novel therapeutics.

PARP Inhibition: A Premier Anticancer Strategy

A significant body of research has identified derivatives of this scaffold as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.

Mechanism of Action: Exploiting Synthetic Lethality

PARP1 is a key enzyme that senses single-strand breaks (SSBs) in DNA.[1] Upon detecting damage, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[2] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs.[2]

During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian and breast cancer, have mutations in BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[3] In these cancer cells, the inability to repair the DSBs caused by PARP inhibition leads to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[3][4]

Lead Compounds and Structure-Activity Relationship (SAR)

Research has focused on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. A key study identified 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound with promising activity.[5][6] The synthesis of these derivatives was achieved through a modified Castagnoli-Cushman reaction.[5]

Iterative synthesis and testing have revealed important structure-activity relationships. The carboxamide group at the C4 position is crucial for activity, as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The choice of the amine coupled to this carboxamide significantly impacts potency and selectivity. The 7-fluoro substitution generally contributes to improved drug-like properties.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a lead 7-fluoro derivative compared to the approved PARP inhibitor, Olaparib.

| Compound | Target | IC50 (µM) | Reference |

| Lead Compound | PARP1 | Data not publicly available | [5] |

| (4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one) | PARP2 | Data not publicly available | [5] |

| Olaparib | PARP1 | 0.0015 | [5] |

| PARP2 | 0.0008 | [5] |

Note: While specific IC50 values for the lead fluoro-derivative were not detailed in the primary publication, its development was based on a scaffold demonstrating micromolar PARP1/2 inhibitory activity, with the lead compound selected for favorable overall characteristics.

Synthesis and Experimental Protocols

General Synthesis Strategy

The core scaffold is often synthesized via multi-step reactions. A common approach is the Castagnoli-Cushman reaction, which involves the condensation of a homophthalic anhydride with an imine or its equivalent.[5][7] For the 7-fluoro derivatives, 7-fluorohomophthalic anhydride serves as a key starting material.[5]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol provides a self-validating system to determine the IC50 of a test compound against PARP1.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.[1]

Materials:

-

Recombinant Human PARP1 Enzyme

-

Histone-coated 96-well plate (white)

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Wash Buffer (PBST: PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

Chemiluminescent HRP Substrate

-

Test Compound (e.g., 7-fluoro derivative) and Positive Control (e.g., Olaparib) dissolved in DMSO.

Procedure:

-

Plate Preparation: Wash histone-coated wells 3 times with 200 µL Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature. Wash the plate 3 times with Wash Buffer.[1]

-

Inhibitor Preparation: Prepare a 2-fold serial dilution of the test compound and Olaparib in PARP Assay Buffer. The final DMSO concentration in the well should not exceed 1% to avoid enzyme inhibition.[8]

-

Reaction Master Mix: Prepare a master mix containing PARP Assay Buffer, Activated DNA, Biotinylated NAD+, and PARP1 enzyme.

-

Reaction Setup:

-

Add 25 µL of serially diluted test compound or control to appropriate wells.

-

Add 25 µL of assay buffer with 1% DMSO to "Positive Control" (no inhibitor) wells.

-

Add 50 µL of assay buffer to "Blank" (no enzyme) wells.

-

-

Initiation: Add 25 µL of the Reaction Master Mix to all wells except the "Blank" wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature.[9]

-

Detection:

-

Wash the plate 4 times with Wash Buffer.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

-

Wash the plate 4 times with Wash Buffer.

-

Add 50 µL of Chemiluminescent HRP Substrate to each well.

-

-

Data Acquisition: Immediately read the luminescence on a microplate reader.

-

Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Assay for Cellular Cytotoxicity

Principle: The MTT assay assesses cell viability by measuring the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[10][11]

Materials:

-

Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line)

-

Complete culture medium

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test Compound

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same final DMSO concentration).

-

Incubation: Incubate the cells for the desired exposure time (e.g., 72 hours).[12]

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[13][14]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[12]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log[compound] to determine the GI50 (concentration for 50% growth inhibition).

Favorable ADME & Druglikeness Profile

A significant advantage of the novel 7-fluoro-3,4-dihydroisoquinolin-1-one derivatives is their promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that lead compounds from this series exhibit clear benefits over established drugs like Olaparib.[5][15][16]

| Parameter | Lead Fluoro-Derivative Series | Olaparib (Reference) | Advantage |